molecular formula C9H7F4NO2 B1409151 Ethyl 3-fluoro-2-(trifluoromethyl)isonicotinate CAS No. 1227603-86-2

Ethyl 3-fluoro-2-(trifluoromethyl)isonicotinate

Cat. No. B1409151
M. Wt: 237.15 g/mol
InChI Key: KJTRFDNCGFQIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-fluoro-2-(trifluoromethyl)isonicotinate, also known as EF3I, is a synthetic organic compound that belongs to the family of isonicotinates. It is a specialist compound used in life science research .


Synthesis Analysis

The synthesis of 3-fluoro-2-trifluoromethyl isonicotinic acid, a related compound, has been described in a patent . The process involves several steps starting with 2-chloro-3-nitropyridine as a raw material. The method has been praised for its high product yield, strong operability, environmental friendliness, and high safety coefficient .


Molecular Structure Analysis

The molecular formula of Ethyl 3-fluoro-2-(trifluoromethyl)isonicotinate is C9H7F4NO2 . Its molecular weight is 237.15 g/mol .


Physical And Chemical Properties Analysis

Ethyl 3-fluoro-2-(trifluoromethyl)isonicotinate is a solid compound . Its physical and chemical properties would be influenced by its molecular structure, which includes a pyridine ring and several fluorine atoms .

Safety And Hazards

The safety information available indicates that Ethyl 3-fluoro-2-(trifluoromethyl)isonicotinate may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c1-2-16-8(15)5-3-4-14-7(6(5)10)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTRFDNCGFQIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-fluoro-2-(trifluoromethyl)isonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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